4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde oxime
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Overview
Description
4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde oxime is an organic compound that features a benzylsulfanyl group, a nitro group, and an oxime functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde oxime typically involves multiple steps:
Formylation: The formylation of the nitrobenzylsulfanyl compound can be carried out using the Vilsmeier-Haack reaction, which involves the reaction of the compound with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group.
Oximation: The final step involves the conversion of the aldehyde group to an oxime. This can be achieved by reacting the formylated compound with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Substitution: The oxime group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzylsulfanyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde oxime has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules, including heterocycles and other functionalized aromatic compounds.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties due to its unique functional groups.
Mechanism of Action
The mechanism of action of 4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde oxime depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors through its functional groups. The nitro group can participate in redox reactions, while the oxime group can form hydrogen bonds or act as a nucleophile in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfanyl)-3-nitrobenzenecarbaldehyde oxime: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.
4-(Benzylsulfanyl)-3-aminobenzenecarbaldehyde oxime: Similar structure but with an amino group instead of a nitro group.
Uniqueness
4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde oxime is unique due to the combination of its functional groups, which provide a distinct set of chemical properties and reactivity
Properties
IUPAC Name |
(NE)-N-[(4-benzylsulfanyl-3-nitrophenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-15-9-12-6-7-14(13(8-12)16(18)19)20-10-11-4-2-1-3-5-11/h1-9,17H,10H2/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CETBIGPNTSZNJQ-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C=NO)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=C(C=C(C=C2)/C=N/O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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